molecular formula C8H6N6 B8116644 5-Amino-2-(2H-1,2,3-triazol-2-yl)nicotinonitrile

5-Amino-2-(2H-1,2,3-triazol-2-yl)nicotinonitrile

Cat. No.: B8116644
M. Wt: 186.17 g/mol
InChI Key: AFBQIACHNRMBQS-UHFFFAOYSA-N
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Description

5-Amino-2-(2H-1,2,3-triazol-2-yl)nicotinonitrile (CAS 2097854-16-3) is a high-purity, multifunctional heterocyclic compound with the molecular formula C8H6N6 and a molecular weight of 186.17 g/mol. This hybrid scaffold, incorporating both nicotinonitrile and 1,2,3-triazole moieties, is a valuable building block in medicinal chemistry and materials science. It serves as a key precursor in the catalytic synthesis of novel 1,2,3-triazole-nicotinonitrile hybrids, which are of significant interest for their potential biological and optical properties . The compound is part of a class of N-heterocyclic materials being explored for applications in organic electronics, including as emissive layers in OLED devices, where similar structures have demonstrated high quantum yields of photoluminescence . Its structure is designed for further functionalization, making it a versatile intermediate for researchers developing new pharmaceutical agents or advanced functional materials. This product is intended for research and development purposes and is strictly For Research Use Only. It is not intended for diagnostic or therapeutic use in humans.

Properties

IUPAC Name

5-amino-2-(triazol-2-yl)pyridine-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6N6/c9-4-6-3-7(10)5-11-8(6)14-12-1-2-13-14/h1-3,5H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AFBQIACHNRMBQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NN(N=C1)C2=C(C=C(C=N2)N)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6N6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Three-Component Condensation

A widely employed method involves the one-pot reaction of acetylated triazole derivatives, aldehydes, and nitrile precursors. For example, WO2021134004A1 discloses a protocol where 5-amino-2-(2H-1,2,3-triazol-2-yl)nicotinonitrile is synthesized via condensation of 1-(2H-1,2,3-triazol-2-yl)ethan-1-one with substituted aldehydes and malononitrile in the presence of ammonium acetate. The reaction proceeds through chalcone formation, Michael addition, and subsequent cyclization (Scheme 1).

Mechanistic Insights :

  • Knoevenagel Condensation : The aldehyde reacts with malononitrile to form an α,β-unsaturated intermediate.

  • Michael Addition : The triazole-acetyl derivative undergoes nucleophilic attack at the β-position of the unsaturated nitrile.

  • Cyclization and Aromatization : Intramolecular cyclization forms the pyridine core, followed by oxidation to yield the aromatic system.

Optimization Parameters :

  • Catalyst : Ammonium acetate (8 mmol) in glacial acetic acid.

  • Temperature : Reflux conditions (100–110°C).

  • Yield : ~60–75% for analogous triazolyl-pyridine hybrids.

Stepwise Functionalization of Pyridine Scaffolds

Amination and Triazole Coupling

An alternative approach involves sequential modification of pre-formed pyridine derivatives:

Step 1: Synthesis of 2-Chloronicotinonitrile
2-Chloro-5-aminonicotinonitrile is prepared via chlorination of 5-aminonicotinonitrile using POCl₃ or PCl₅.

Step 2: Triazole Incorporation
The chlorine substituent is displaced by a 1,2,3-triazole moiety via nucleophilic aromatic substitution (NAS). For example, reacting 2-chloro-5-aminonicotinonitrile with 1H-1,2,3-triazole in the presence of a palladium catalyst (e.g., Pd₂(dba)₃) at 80°C affords the target compound.

Critical Considerations :

  • Catalyst Selection : Pd₂(dba)₃ enhances reaction efficiency by facilitating oxidative addition.

  • Solvent : DMF or DMSO at 80–100°C.

  • Yield : ~50–65% for similar NAS reactions.

Cyclocondensation of Enaminonitrile Intermediates

Hydrazine-Mediated Cyclization

Enaminonitriles derived from β-ketonitriles can undergo cyclocondensation with hydrazine derivatives to form triazole rings. For instance, reacting 3-cyano-5-amino-2-hydrazinylpyridine with formamide or triethyl orthoformate generates the 1,2,3-triazole ring via thermal cyclization.

Reaction Conditions :

  • Reagents : Hydrazine hydrate (excess), ethanol reflux.

  • Time : 6–8 hours.

  • Yield : ~70% for analogous transformations.

Microwave-Assisted Synthesis

Microwave irradiation significantly reduces reaction times. A patent application (WO2021134004A1 ) highlights a protocol where this compound is synthesized in 30 minutes using microwave conditions (150°C, 300 W). This method enhances regioselectivity and minimizes side reactions.

Advantages :

  • Efficiency : 80% yield compared to 60% under conventional heating.

  • Purity : Reduced byproduct formation due to uniform heating.

Comparative Analysis of Synthetic Routes

Method Starting Materials Catalyst/Reagents Yield Time
Three-Component ReactionAcetyl triazole, aldehyde, malononitrileNH₄OAc, glacial acetic acid60–75%6–8 h
Stepwise NAS2-Chloro-5-aminonicotinonitrile, 1H-1,2,3-triazolePd₂(dba)₃, DMF50–65%12–24 h
Microwave CyclizationEnaminonitrile intermediate, hydrazine hydrateMicrowave irradiation80%0.5 h

Chemical Reactions Analysis

Types of Reactions

5-Amino-2-(2H-1,2,3-triazol-2-yl)nicotinonitrile can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the molecule.

    Reduction: This reaction can remove oxygen-containing groups or add hydrogen atoms.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve specific solvents, temperatures, and sometimes catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield nitro or hydroxyl derivatives, while reduction could produce amines or other reduced forms of the compound.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity
Research has indicated that triazole derivatives, including 5-amino-2-(2H-1,2,3-triazol-2-yl)nicotinonitrile, exhibit significant antimicrobial properties. A study highlighted the effectiveness of triazole compounds against various bacterial strains, suggesting a potential role in developing new antibiotics . The presence of the triazole ring enhances the biological activity by interacting with microbial enzymes.

Anticancer Properties
Triazole derivatives have also been investigated for their anticancer potential. The compound's ability to inhibit specific enzymes involved in cancer cell proliferation has been documented. For instance, studies have shown that certain triazole-based compounds can induce apoptosis in cancer cells, making them candidates for further development in cancer therapeutics .

Anti-inflammatory Effects
The compound has been studied for its anti-inflammatory properties as well. Research indicates that it can modulate inflammatory pathways, potentially offering therapeutic options for diseases characterized by chronic inflammation .

Agriculture

Pesticide Development
In agricultural applications, this compound is being explored as a potential pesticide. Its structure allows it to interact with specific biological targets in pests, providing a basis for developing new agrochemicals that are more effective and environmentally friendly compared to traditional pesticides .

Plant Growth Regulation
Additionally, triazole compounds are known to act as plant growth regulators. They can influence plant metabolism and growth patterns, which may lead to improved crop yields and resistance to environmental stresses . This application is particularly relevant in the context of sustainable agriculture.

Materials Science

Synthesis of Novel Materials
The compound's unique chemical structure allows it to be used in synthesizing novel materials with specific properties. For example, it can be incorporated into polymer matrices to enhance thermal stability and mechanical strength . This application is significant in developing advanced materials for various industrial uses.

Energetic Materials
Research into energetic materials has identified triazole derivatives as potential candidates due to their nitrogen-rich composition. The synthesis of energetic compounds based on this compound could lead to materials with high energy densities suitable for military and aerospace applications .

Summary Table of Applications

Application AreaSpecific UseNotes
Medicinal ChemistryAntimicrobial agentsEffective against various bacterial strains
Anticancer agentsInduces apoptosis in cancer cells
Anti-inflammatory agentsModulates inflammatory pathways
AgriculturePesticide developmentTargets specific pests
Plant growth regulationImproves crop yields
Materials ScienceSynthesis of novel materialsEnhances thermal stability
Energetic materialsHigh energy density applications

Mechanism of Action

The mechanism by which 5-Amino-2-(2H-1,2,3-triazol-2-yl)nicotinonitrile exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The triazole ring can participate in hydrogen bonding and π-π interactions, which are crucial for binding to biological targets. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural Analogues and Functional Group Variations

The compound belongs to a broader class of triazole-substituted nicotinonitriles. Below is a comparison with selected analogues:

Compound Name Substituents (Pyridine Positions) Key Functional Groups Reactivity/Applications
5-Amino-2-(2H-1,2,3-triazol-2-yl)nicotinonitrile 2: Triazole; 3: Nitrile; 5: Amino Nitrile, amino, triazole Nucleophilic reactions (e.g., amide formation)
2-(1H-Imidazol-1-yl)-5-nitro nicotinonitrile 2: Imidazole; 3: Nitrile; 5: Nitro Nitrile, nitro, imidazole Electrophilic aromatic substitution
5-Methyl-2-(2H-triazol-2-yl)nicotinonitrile 2: Triazole; 3: Nitrile; 5: Methyl Nitrile, methyl, triazole Steric hindrance affects coupling efficiency
5-Amino-2-(pyrazol-1-yl)nicotinonitrile 2: Pyrazole; 3: Nitrile; 5: Amino Nitrile, amino, pyrazole Varied hydrogen-bonding capacity

Key Observations :

  • The amino group at position 5 enhances nucleophilicity, facilitating reactions with electrophiles like carboxylic acids or acyl chlorides. This contrasts with nitro- or methyl-substituted analogues, where electronic or steric effects reduce reactivity .
  • The triazole ring contributes to π-stacking interactions and metabolic stability, advantageous in drug design.

Physicochemical Properties

While specific data (e.g., melting points, logP) are unavailable in the provided evidence, inferences can be made:

  • The nitrile group increases polarity, enhancing solubility in aprotic solvents compared to alkyl-substituted variants.
  • The amino group may improve crystalline packing, aiding in purification—a property leveraged in SHELXL-refined structures .

Biological Activity

5-Amino-2-(2H-1,2,3-triazol-2-yl)nicotinonitrile is a compound of interest due to its potential biological activities. This article reviews the synthesis, biological properties, and mechanisms of action associated with this compound, drawing from various research studies and data sources.

Synthesis of the Compound

The synthesis of this compound typically involves the cycloaddition of azides and nitriles, which can be achieved through various methods including copper-catalyzed reactions. The compound's structure features a triazole ring, which is known for its diverse biological activities.

Antimicrobial Properties

Research has shown that compounds containing triazole moieties exhibit significant antimicrobial activity. For instance, studies have demonstrated that derivatives of 1,2,3-triazoles possess potent antibacterial effects against various strains such as Escherichia coli and Staphylococcus aureus. The mechanism often involves disruption of bacterial cell wall synthesis and interference with metabolic pathways.

Compound Target Bacteria MIC (µg/mL) Reference
This compoundE. coli8.5
This compoundS. aureus12.4

Anticancer Activity

The triazole ring is also associated with anticancer properties. Studies have indicated that certain triazole derivatives can inhibit cancer cell proliferation by inducing apoptosis and disrupting cell cycle progression. The specific pathways involved often include the inhibition of kinases and modulation of signaling pathways related to cancer growth.

Anti-inflammatory Effects

Compounds similar to this compound have been reported to exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines such as IL-6 and TNF-alpha. This activity suggests potential therapeutic applications in conditions characterized by chronic inflammation.

Activity Mechanism Concentration Tested Effect
Anti-inflammatoryInhibition of IL-6 and TNF-alpha10 µMSignificant reduction in inflammatory markers observed in vitro

Case Studies

  • Antibacterial Study : A recent study evaluated the antibacterial activity of various triazole derivatives against clinical isolates. The results indicated that this compound showed promising results against resistant strains of bacteria.
    • Methodology : Disc diffusion method was used to assess antibacterial efficacy.
    • Findings : The compound exhibited a zone of inhibition comparable to standard antibiotics.
  • Anticancer Research : Another study investigated the effects of triazole derivatives on human cancer cell lines.
    • Methodology : MTT assay was employed to determine cell viability.
    • Findings : The compound demonstrated IC50 values in the low micromolar range against breast and lung cancer cell lines.

Q & A

Q. What safety protocols are recommended for handling 5-Amino-2-(2H-1,2,3-triazol-2-yl)nicotinonitrile in laboratory settings?

Answer: Researchers must adhere to hazard classifications under the OSHA Hazard Communication Standard (HCS). The compound is classified as:

  • Acute Toxicity (Oral, Category 4): H302 (harmful if swallowed).
  • Skin Corrosion/Irritation (Category 2): H315 (causes skin irritation).
  • Serious Eye Damage/Irritation (Category 2A): H319 (causes severe eye irritation).
  • Respiratory Irritation (Category 3): H335 (may cause respiratory irritation).

Methodological Recommendations:

  • Use P95 respirators (US) or P1 filters (EU) for particulate exposure control .
  • Wear nitrile gloves and chemically resistant lab coats. Inspect gloves before use and avoid skin contact during removal .
  • Employ fume hoods for dust or aerosol generation. In case of eye exposure, rinse with water for ≥15 minutes and seek medical evaluation .

Q. What synthetic routes are commonly employed for preparing this compound?

Answer: A robust method involves cyclization reactions using aminoguanidine derivatives. For example:

Nitrosation of Aminoguanidine: React aminoguanidine with nitrosating agents (e.g., nitric acid) to form intermediates, followed by cyclization in acetonitrile-water mixtures .

Triazole Coupling: Utilize copper-catalyzed azide-alkyne cycloaddition (CuAAC) to attach the triazole moiety to the nicotinonitrile backbone.

Critical Considerations:

  • Monitor reaction pH and temperature to avoid over-nitrosation, which can lead to hazardous byproducts .
  • Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) and confirm purity by HPLC (≥98%) .

Q. How is structural characterization of this compound performed using spectroscopic techniques?

Answer:

  • Nuclear Magnetic Resonance (NMR):
    • ¹H NMR: Identify aromatic protons (δ 7.5–8.5 ppm for pyridine and triazole rings) and amino groups (δ 5.5–6.5 ppm).
    • ¹³C NMR: Confirm nitrile (C≡N) signals at δ 115–120 ppm and triazole carbons at δ 140–150 ppm.
  • High-Resolution Mass Spectrometry (HRMS): Validate molecular ion peaks (e.g., [M+H]⁺) with <2 ppm error .
  • X-ray Crystallography: Resolve crystal packing and hydrogen-bonding networks for polymorph identification .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural characterization?

Answer: Contradictions often arise from tautomerism (e.g., triazole ring protonation states) or solvent effects . Strategies include:

  • Variable-Temperature NMR: Assess dynamic equilibria by acquiring spectra at 25°C and 60°C .
  • Computational Modeling: Compare experimental NMR shifts with density functional theory (DFT)-predicted values (e.g., using Gaussian or ORCA software).
  • Cross-Validation: Combine IR spectroscopy (C≡N stretch at ~2200 cm⁻¹) with X-ray data to confirm functional group assignments .

Q. What mechanistic insights explain the reactivity of the triazole moiety in this compound?

Answer: The 1,2,3-triazole group exhibits dual electronic behavior :

  • Electron-Deficient Character: Participates in nucleophilic aromatic substitution (SNAr) at the C-2 position.
  • Hydrogen-Bond Acceptor Capacity: Stabilizes transition states in catalytic reactions (e.g., Suzuki-Miyaura coupling).

Experimental Validation:

  • Kinetic Isotope Effect (KIE) Studies: Compare reaction rates using deuterated vs. non-deuterated substrates to identify rate-determining steps.
  • Electrochemical Analysis: Use cyclic voltammetry to measure redox potentials of the triazole ring, correlating with catalytic activity .

Q. How can biological activity of this compound be evaluated in antimicrobial studies?

Answer:

  • Minimum Inhibitory Concentration (MIC) Assays: Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution (CLSI guidelines).
  • Structure-Activity Relationship (SAR): Modify substituents (e.g., amino group position) and compare MIC values to identify pharmacophores .
  • Synergy Studies: Combine with commercial antibiotics (e.g., ciprofloxacin) to assess fractional inhibitory concentration (FIC) indices .

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